molecular formula C21H19ClFNO3 B11382139 2-(4-chloro-2-methylphenoxy)-N-(3-fluorobenzyl)-N-(furan-2-ylmethyl)acetamide

2-(4-chloro-2-methylphenoxy)-N-(3-fluorobenzyl)-N-(furan-2-ylmethyl)acetamide

Katalognummer: B11382139
Molekulargewicht: 387.8 g/mol
InChI-Schlüssel: CTCDEAONXMOACQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-Chloro-2-methylphenoxy)-N-[(3-fluorophenyl)methyl]-N-[(furan-2-yl)methyl]acetamide is a synthetic organic compound with a complex structure It contains multiple functional groups, including a chlorinated phenoxy group, a fluorinated phenyl group, and a furan ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-2-methylphenoxy)-N-[(3-fluorophenyl)methyl]-N-[(furan-2-yl)methyl]acetamide typically involves multiple steps:

    Formation of the Phenoxy Intermediate: The initial step involves the chlorination of 2-methylphenol to form 4-chloro-2-methylphenol. This is achieved using chlorinating agents such as thionyl chloride or phosphorus pentachloride.

    Ether Formation: The chlorinated phenol is then reacted with an appropriate alkylating agent to form the phenoxy intermediate.

    Amide Formation: The phenoxy intermediate is then reacted with 3-fluorobenzylamine and furan-2-carbaldehyde under suitable conditions to form the final acetamide compound. This step may involve the use of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to monitor the reaction progress and product quality.

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-Chloro-2-methylphenoxy)-N-[(3-fluorophenyl)methyl]-N-[(furan-2-yl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated phenoxy group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxy derivatives.

Wissenschaftliche Forschungsanwendungen

2-(4-Chloro-2-methylphenoxy)-N-[(3-fluorophenyl)methyl]-N-[(furan-2-yl)methyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-(4-chloro-2-methylphenoxy)-N-[(3-fluorophenyl)methyl]-N-[(furan-2-yl)methyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-(4-Chloro-2-methylphenoxy)acetic acid: Similar structure but lacks the fluorinated phenyl and furan groups.

    N-(3-Fluorophenyl)-N-(furan-2-yl)methylamine: Contains the fluorinated phenyl and furan groups but lacks the phenoxy acetamide structure.

Uniqueness

2-(4-Chloro-2-methylphenoxy)-N-[(3-fluorophenyl)methyl]-N-[(furan-2-yl)methyl]acetamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Eigenschaften

Molekularformel

C21H19ClFNO3

Molekulargewicht

387.8 g/mol

IUPAC-Name

2-(4-chloro-2-methylphenoxy)-N-[(3-fluorophenyl)methyl]-N-(furan-2-ylmethyl)acetamide

InChI

InChI=1S/C21H19ClFNO3/c1-15-10-17(22)7-8-20(15)27-14-21(25)24(13-19-6-3-9-26-19)12-16-4-2-5-18(23)11-16/h2-11H,12-14H2,1H3

InChI-Schlüssel

CTCDEAONXMOACQ-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=CC(=C1)Cl)OCC(=O)N(CC2=CC(=CC=C2)F)CC3=CC=CO3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.